molecular formula C25H25N5O2 B2626284 8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-36-1

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2626284
M. Wt: 427.508
InChI Key: RRQOACCUZVELOU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Pharmacological Evaluation : This compound has been synthesized and evaluated for its pharmacological properties. One study identified it as a potent ligand for 5-HT1A receptors, exhibiting anxiolytic-like and antidepressant-like activities in animal models. The study suggested its potential for further research in developing new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

  • Molecular Studies and Receptor Activity : Another study focused on the structure-activity relationships and molecular aspects of derivatives of this compound. The research found that compounds with a purine-2,4-dione nucleus generally showed higher affinity for serotoninergic and dopaminergic receptors. This study highlighted the importance of certain structural features in receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

  • Antidepressant and Anxiolytic Potential : In a similar vein, a series of derivatives of this compound were synthesized and evaluated for their potential as antidepressant agents. The study identified potent receptor ligands and examined their properties using various models, including molecular modeling (Zagórska et al., 2016).

  • Receptor Affinity and Enzyme Activity : Additional studies have explored the receptor affinity and enzyme activity of various derivatives, helping to determine the structural features responsible for such activities. One compound, in particular, was identified as promising for further modification and study (Zagórska et al., 2016).

  • Metabolic Stability and Cell Permeability : Another aspect of research focused on the metabolic stability and cell permeability of derivatives, identifying compounds with promising psychotropic properties. This research provides insights into the potential antidepressant and anxiolytic-like activities of these compounds (Zagórska et al., 2018).

  • Safety Profile and Antidepressant Activity : A study in 2020 examined the safety profile and antidepressant activity of derivatives, highlighting the need for continued research into new antidepressant drugs with improved safety and tolerability (Partyka et al., 2020).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-10-11-20(17(2)14-16)30-18(3)15-29-21-22(26-24(29)30)27(4)25(32)28(23(21)31)13-12-19-8-6-5-7-9-19/h5-11,14-15H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQOACCUZVELOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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